molecular formula C6H3BrClN3 B1439835 4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole CAS No. 1086836-82-9

4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole

Cat. No. B1439835
CAS RN: 1086836-82-9
M. Wt: 232.46 g/mol
InChI Key: UGPWZFADLQDFPP-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole is a chemical compound that has attracted significant attention in scientific research in recent years. It is a heterocyclic compound with the molecular formula C6H3BrClN3 .


Synthesis Analysis

The synthesis of 2H-1,2,3-triazoles involves a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid .


Molecular Structure Analysis

The molecular structure of 4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole was elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations . The InChI code for this compound is 1S/C6H3BrClN3/c7-4-1-3 (8)2-5-6 (4)10-11-9-5/h1-2H, (H,9,10,11) .


Chemical Reactions Analysis

Benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor . It can also react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals .


Physical And Chemical Properties Analysis

4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole has a molecular weight of 232.47 g/mol . It is a weak acid with a pKa of 8.2 . It is a very weak Brønsted base with pKa < 0 .

Scientific Research Applications

Comprehensive Analysis of 4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole Applications

Medicinal Chemistry: 4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole has been explored for its potential in medicinal chemistry. 1,2,3-Triazole derivatives are known for their wide range of biological activities and are utilized in drug discovery processes. They have been studied for antiviral properties and other therapeutic potentials .

Materials Science: This compound has also attracted attention in materials science. It has been used in the development of p-type semiconductors for organic field-effect transistors (OFETs), with studies focusing on the electronic and molecular structures to establish structure-property relationships .

Mechanism of Action

The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of the compounds as semiconductors in OFET devices .

Safety and Hazards

The safety information and MSDS for 4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole can be found on the Sigma-Aldrich website .

Future Directions

The 2H-1,2,3-triazole core has shown an ability to modulate kinome promiscuity to be both selective and broad spectrum . This kinome profile is mainly dependent on the substitution patterns and electronics of the pendant arms of the hinge binding scaffold . Therefore, future research could focus on fine-tuning these properties to develop more effective kinase inhibitors.

properties

IUPAC Name

4-bromo-6-chloro-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-3(8)2-5-6(4)10-11-9-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPWZFADLQDFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNN=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681994
Record name 4-Bromo-6-chloro-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole

CAS RN

1086836-82-9
Record name 4-Bromo-6-chloro-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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